BE“GHE Foundational & Exploratory

Check Availability & Pricing

BAY-3827: An In-Depth Technical Guide to In
Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY-3827

Cat. No.: B10819853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, efficacy, and
mechanism of action of BAY-3827, a potent and selective inhibitor of AMP-activated protein
kinase (AMPK). The information is compiled from multiple peer-reviewed studies to serve as a
valuable resource for researchers in oncology, metabolism, and drug discovery.

Core Quantitative Data

The in vitro potency of BAY-3827 has been characterized through various biochemical and
cellular assays. The following tables summarize the key quantitative data, providing a clear
comparison of its activity against AMPK and other kinases, as well as its effects in cellular
models.

Table 1: In Vitro Biochemical Potency of BAY-3827
Against AMPK
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ATP ] Assay
Target . IC50 (nM) Species .
Concentration Conditions
Cell-free assay,
Human (a2p1yl ]
AMPK 10 puM (low) 1.4 with 2 uM
complex)
AMP[1][2]
Cell-free assay,
) Human (0231y1 )
AMPK 2 mM (high) 15 with 2 uM
complex)
AMP[1][2][3][4]
Rat (liver Cell-free
AMPK 200 pM 17 N
purified) assay|[5]
Bacterially
expressed,
AMPK al1f1yl 200 uM 25 Human Thrl72
phosphorylated[5
]
Bacterially
expressed,
AMPK 0232yl 200 pM 70 Human Thr172
phosphorylated[5
]
Bacterially
) expressed,
AMPK a2 Kinase
) 200 uM 89 Human Thrl72
Domain
phosphorylated[5

]

Table 2: Off-Target Kinase Inhibition Profile of BAY-3827
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Off-Target Kinase IC50 (nM) ATP Concentration  Notes

RSK1 (RPS6KAL) 9.1 1uM Eurofins assay|[6]

RSK2 (RPS6KA2) 24 1uM Eurofins assay[6][7]

RSK3 (RPS6KA3) 52 1uM Eurofins assay[6][7]

RSK4 (RPS6KAG) 36 Not Specified Bayer in-house

assay[3][6][7]

MSK1 (RPS6KA5) 43 1uM Eurofins assay[6][7]

FIt3 124 10 uM [3]

c-Met 788 10 pM [3]

Aurora A 1324 10 M [3]

MST3 94 1uM Eurofins assay[6][7]
Table 3: Cellular Efficacy of BAY-3827
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. . IC50 / Effective .
Cell Line Assay Endpoint . Duration
Concentration
Inhibition of MK- 25-5uM
ACC1 _ -
Hepatocytes ) 8722-mediated (complete Not Specified
Phosphorylation ] o
phosphorylation inhibition)
Rescue of MK-
Hepatocytes Lipogenesis 8722-mediated Dose-dependent  Not Specified
inhibition
ACC1 Ser79 ] Not Specified )
LNCaP & VCaP ) Strong reduction Overnight
Phosphorylation (tested 0-10 nM)
Strong inhibitory
LNCaP & VCaP Proliferation Inhibition effects at 0-10 6 days
nM
pACC HTRF o N
IMR-32 Inhibition 150 nM Not Specified
Assay
ACC Inhibition of MK-
u20Ss Phosphorylation 8722-induced Dose-dependent 30 min
(Ser80) phosphorylation
MY C-dependent o
) No significant
cancer cell lines ] ] ) ) ] -~ -
Proliferation anti-proliferative Not Specified Not Specified

(COLO 320DM,

activity
Ramos, etc.)

Mechanism of Action

BAY-3827 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the AMPK
kinase domain.[8] This binding induces an aC helix-out conformation, which is characteristic of
an inactive kinase state.[8] A key feature of BAY-3827's inhibitory mechanism is the formation
of a disulfide bridge between Cys106 in the aD helix and Cys174 in the activation loop.[8] This
covalent bond stabilizes the activation loop, leading to a repositioning of the DFG motif's
phenylalanine (Phel158) and disruption of the regulatory spine, ultimately locking the kinase in
an inactive conformation.[8]
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Hepatocyte Cellular Assay Workflow
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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